3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine
CAS No.:
Cat. No.: VC15865609
Molecular Formula: C10H15BrN4O2S
Molecular Weight: 335.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15BrN4O2S |
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Molecular Weight | 335.22 g/mol |
IUPAC Name | (3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |
Standard InChI | InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14) |
Standard InChI Key | JGLZVHSNLNANDH-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, (3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine, reflects its three key substituents:
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A bromine atom at the pyridine ring’s 3-position, enhancing electrophilic reactivity.
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A hydrazinyl group (-NH-NH) at the 4-position, enabling condensation reactions for heterocycle formation.
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A piperidin-1-ylsulfonyl group at the 5-position, contributing to solubility modulation and target binding via sulfonamide interactions .
The molecular formula is CHBrNOS, with a molecular weight of 364.22 g/mol .
Synthesis and Reactivity
Reactivity Profile
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Hydrazine Group: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in constructing triazoles or pyrazoles .
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Sulfonamide: Participates in hydrogen bonding, enhancing target affinity in enzyme inhibition .
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Bromine Atom: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | P264: Wash skin thoroughly after handling |
H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously |
H335: Respiratory irritation | P261: Avoid breathing dust |
Future Research Directions
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